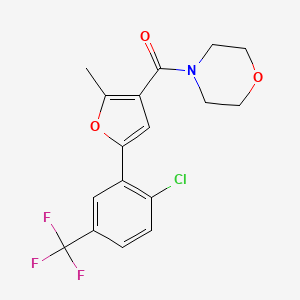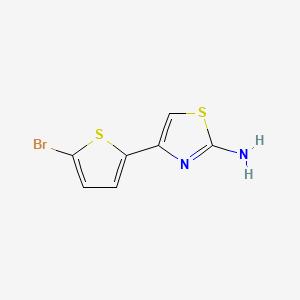
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone is a complex organic compound known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a range of chemical reactions, making it a valuable asset in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone typically involves several key steps:
Formation of 2-Chloro-5-(trifluoromethyl)benzaldehyde: : This step involves the chlorination of 5-(trifluoromethyl)benzaldehyde under controlled conditions using chlorinating agents such as thionyl chloride.
Synthesis of 2-Methylfuran-3-yl Grignard Reagent: : This step requires the formation of a Grignard reagent from 2-methylfuran and magnesium turnings, which is then reacted with 2-Chloro-5-(trifluoromethyl)benzaldehyde.
Coupling Reaction: : The resulting compound is then coupled with morpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis may be employed to ensure consistent quality and yield. This method involves the continuous feeding of reactants into a reactor, where they undergo the required chemical transformations in a controlled environment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : (5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be facilitated using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminium hydride, sodium borohydride
Nucleophiles: : Sodium methoxide, ammonia
Major Products
From Oxidation: : Formation of ketones and carboxylic acids
From Reduction: : Formation of alcohols and amines
From Substitution: : Formation of substituted furan and morpholine derivatives
Scientific Research Applications
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone is widely used in scientific research for its versatility:
Chemistry: : Utilized as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: : Applied in biochemical studies to investigate enzyme-substrate interactions and cellular processes.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Binds to specific enzymes and receptors, modulating their activity.
Pathways Involved: : Influences pathways such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone stands out due to its unique combination of functional groups, which imparts distinct reactivity and biological activity compared to other similar compounds. Some compounds with related structures include:
(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(piperidino)methanone: : Lacks the morpholine moiety, leading to different biological activities.
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-ethylfuran-3-yl)(morpholino)methanone: : Contains an ethyl group instead of a methyl group, altering its chemical properties.
Properties
IUPAC Name |
[5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylfuran-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-10-12(16(23)22-4-6-24-7-5-22)9-15(25-10)13-8-11(17(19,20)21)2-3-14(13)18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFNTFSSNNKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2926141.png)

![Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2926144.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2926148.png)
![[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2926150.png)
![ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926151.png)
![6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2926152.png)
![3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2926156.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2926158.png)




